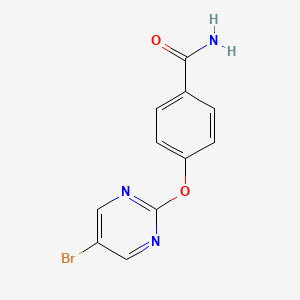![molecular formula C16H24N2O3 B7577454 N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to the receptor, N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide blocks the activation of downstream signaling pathways that are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, in different brain regions. It has also been shown to affect the expression and function of ion channels and transporters, as well as the activity of intracellular signaling molecules. These effects can lead to changes in neuronal activity and synaptic plasticity, which may underlie the therapeutic effects of N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its well-characterized pharmacological profile. However, there are also some limitations to its use, such as its potential off-target effects, its short half-life, and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the research on N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide and mGluR5. One area of interest is the development of more selective and potent mGluR5 antagonists that can overcome the limitations of N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease, Huntington's disease, and autism spectrum disorders. Additionally, the development of novel therapeutic strategies that target mGluR5 signaling pathways may have important clinical implications for the treatment of these disorders.
Méthodes De Synthèse
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenethylamine with 2-bromoacetyl chloride to form the intermediate compound, which is then reacted with piperidine to yield the final product.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has been widely used as a research tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has also been investigated as a potential therapeutic agent for the treatment of Fragile X syndrome, Parkinson's disease, schizophrenia, and other disorders.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-4-2-13(3-5-14)6-11-18-16(19)12-21-15-7-9-17-10-8-15/h2-5,15,17H,6-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOVVNUZVZSAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)


